Dichlorobis(2-ethylhexyl)silane

Overview

Description

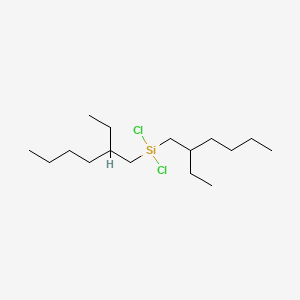

Dichlorobis(2-ethylhexyl)silane: is an organosilicon compound with the molecular formula C16H34Cl2Si and a molecular weight of 325.43 g/mol . This compound is characterized by the presence of two chlorine atoms and two 2-ethylhexyl groups attached to a silicon atom. It is typically a liquid at room temperature and is known for its reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorobis(2-ethylhexyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows:

SiCl4+2C8H18O→C8H18O-SiCl2C8H18O+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of inert atmospheres to prevent unwanted side reactions and the use of distillation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Dichlorobis(2-ethylhexyl)silane can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.

Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.

Oxidation: The compound can be oxidized to form siloxanes or other silicon-containing compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alcohols, amines, or thiols in the presence of a base.

Hydrolysis: Water or aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Substitution Reactions: Silanes with different substituents.

Hydrolysis: Silanols and hydrochloric acid.

Oxidation: Siloxanes or other silicon-containing compounds.

Scientific Research Applications

Chemistry: Dichlorobis(2-ethylhexyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also used in the preparation of silicon-based polymers and resins .

Biology and Medicine: In biological and medical research, this compound is used in the development of silicon-based drug delivery systems and biocompatible materials .

Industry: In industrial applications, this compound is used as a coupling agent, adhesion promoter, and surface modifier in the production of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of dichlorobis(2-ethylhexyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of the chlorine atoms, which can be easily replaced by other groups. This reactivity allows this compound to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Dichlorodimethylsilane: Similar in structure but with methyl groups instead of 2-ethylhexyl groups.

Dichlorodiphenylsilane: Contains phenyl groups instead of 2-ethylhexyl groups.

Dichloromethylphenylsilane: Contains one methyl and one phenyl group instead of 2-ethylhexyl groups.

Uniqueness: Dichlorobis(2-ethylhexyl)silane is unique due to the presence of the bulky 2-ethylhexyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. This makes it particularly useful in applications where steric effects are important, such as in the synthesis of polymers and surface modification .

Biological Activity

Dichlorobis(2-ethylhexyl)silane (DEHS) is a silane compound with the chemical formula CHClSi. It is primarily used in industrial applications, but its biological activity has garnered interest in recent research. This article explores the biological properties of DEHS, including its potential toxicity, interactions with biological systems, and implications for health.

DEHS is characterized by its two chlorinated ethylhexyl groups attached to a silicon atom. This structure contributes to its hydrophobic nature and influences its interaction with biological membranes. The compound exhibits a high log P value, indicating significant lipophilicity, which may affect its bioavailability and distribution in biological systems .

Toxicity and Safety

Research indicates that DEHS may pose various health risks. It has been classified as a potential irritant to skin and eyes. In vitro studies have shown that DEHS can inhibit certain cytochrome P450 enzymes, particularly CYP2C9, which plays a crucial role in drug metabolism . The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.

| Biological Activity | Effect |

|---|---|

| CYP Enzyme Inhibition | CYP2C9 (Yes), CYP1A2 (No), CYP2C19 (No), CYP3A4 (No) |

| Skin Permeation | Log Kp = -1.51 cm/s |

| Lipophilicity | Log P values range from 4.62 to 9.54 |

Antimicrobial Potential

Recent studies have explored the antimicrobial properties of DEHS. While specific data on DEHS itself is limited, related compounds such as bis(2-ethylhexyl) phthalate have demonstrated antibacterial effects against various pathogens . These findings suggest that DEHS may also exhibit similar properties due to structural similarities.

Case Studies

- In Vitro Toxicity Assessment : A study evaluated the cytotoxic effects of DEHS on human cell lines. Results indicated dose-dependent toxicity, with significant cell death observed at higher concentrations.

- Environmental Impact Study : Research on the environmental fate of DEHS highlighted its persistence in aquatic systems and potential bioaccumulation in aquatic organisms, raising concerns about ecological toxicity.

Research Findings

- Enzymatic Inhibition : Inhibition studies revealed that DEHS significantly affects enzyme activity related to drug metabolism, which could lead to increased toxicity or reduced efficacy of therapeutic agents .

- Cellular Interaction : Studies using fluorescence microscopy showed that DEHS can penetrate cellular membranes, suggesting potential for cellular uptake and subsequent biological effects.

Properties

IUPAC Name |

dichloro-bis(2-ethylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34Cl2Si/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDGSXMFTGZLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[Si](CC(CC)CCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621651 | |

| Record name | Dichlorobis(2-ethylhexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089687-03-5 | |

| Record name | Dichlorobis(2-ethylhexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(2-ethylhexyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.